molecular formula C18H23N B1609696 (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane CAS No. 233772-40-2

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane

Cat. No. B1609696
M. Wt: 253.4 g/mol
InChI Key: ICJINWKVCCYYQW-KRWDZBQOSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms1.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used23.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism45.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo1011.


Scientific Research Applications

Synthesis and Structural Characterization of Schiff Base Organotin(IV) Complexes

Organotin(IV) complexes with amino acetate functionalized Schiff bases show significant anticancer activity. These complexes, characterized by spectroscopic techniques and crystal structures, demonstrate a polymeric chain structure where tin atoms adopt a trigonal bipyramidal configuration. Their cytotoxicity against various human tumor cell lines indicates potential as anticancer drugs (Basu Baul et al., 2009).

Photoinduced Nucleophilic Addition in Organic Synthesis

The photoamination of aryl-substituted alkenes presents a method for synthesizing N-substituted amino compounds, demonstrating the potential of photochemical reactions in organic synthesis. This process involves the use of p-dicyanobenzene and results in various by-products, showcasing the complexity and versatility of photochemical methods (Yamashita et al., 1991).

Carbon-13 NMR Analysis for Chemical Sequencing

The study of diphenylpentane derivatives via carbon-13 NMR spectroscopy provides insights into their chemical sequences, offering a detailed understanding of methyl, methylene, and aromatic carbons' sensitivity to tacticity. This research aids in the assignment of polystyrene pentads, contributing to materials science and polymer chemistry (Jasse et al., 1977).

Investigation of Excimer Formation in Polystyrene Model Molecules

Excimer formation in diphenyl and triphenyl alkanes, particularly in compounds structured so that phenyl groups are separated by three carbon atoms, reveals unique fluorescence characteristics. This phenomenon provides valuable insights into molecular configurations and the mechanisms of excimer formation, with implications for understanding polymer behaviors and designing materials with specific optical properties (Hirayama, 1965).

Safety And Hazards

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, improvements in synthesis methods, or exploration of new reactions16171819.


Please note that this is a general approach and the specifics might vary depending on the nature of the compound and the context of the study. For a detailed analysis of a specific compound, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

(2S)-4-methyl-1,1-diphenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJINWKVCCYYQW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431230
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane

CAS RN

233772-40-2
Record name (αS)-α-(2-Methylpropyl)-β-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233772-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-4-methyl-1,1-diphenylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Woods, Z Breitbach… - LCGC North …, 2014 - chromatographyonline.com
Supercritical (subcritical) fluid chromatography (SFC) was evaluated as an alternative to high performance liquid chromatography (HPLC) for the enantiomeric separation of primary …
Number of citations: 24 www.chromatographyonline.com
RM Woods - 2014 - search.proquest.com
Enantiomeric separations are an essential component of pharmaceutical drug development, not only at the analytical scale, but also to separate usable quantities for further analysis. …
Number of citations: 4 search.proquest.com
R Woods, D Armstrong, Z Breitbach - LCGC Europe, 2015 - chromatographyonline.com
Supercritical (subcritical) fluid chromatography (SFC) was evaluated as an alternative to high performance liquid chromatography (HPLC) for the enantiomeric separation of primary …
Number of citations: 4 www.chromatographyonline.com

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